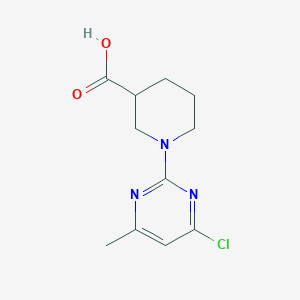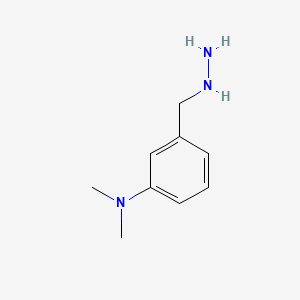
3-(hydrazinylmethyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydrazinylmethyl)-N,N-dimethylaniline is an organic compound that features a hydrazinylmethyl group attached to an N,N-dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydrazinylmethyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrazine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazinylmethyl group. The general reaction scheme is as follows:
Step 1: N,N-dimethylaniline is reacted with formaldehyde in the presence of an acid catalyst to form an intermediate.
Step 2: The intermediate is then reacted with hydrazine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(hydrazinylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
3-(hydrazinylmethyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(hydrazinylmethyl)-N,N-dimethylaniline involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound can inhibit or activate specific biochemical pathways depending on its interaction with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(aminomethyl)-N,N-dimethylaniline
- 3-(methylhydrazinyl)-N,N-dimethylaniline
- 3-(hydroxymethyl)-N,N-dimethylaniline
Uniqueness
3-(hydrazinylmethyl)-N,N-dimethylaniline is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(hydrazinylmethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(2)9-5-3-4-8(6-9)7-11-10/h3-6,11H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFSCERWFFDIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CNN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

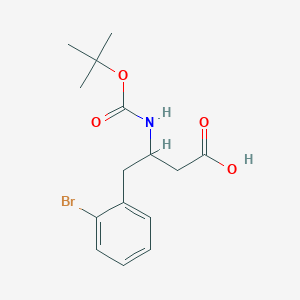

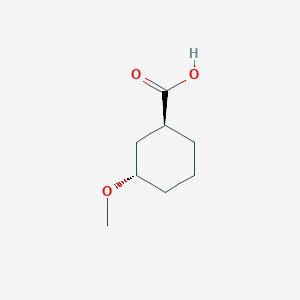
![Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B12278815.png)
![2-[4-(Methylsulfonyl)phenyl]imidazole](/img/structure/B12278834.png)

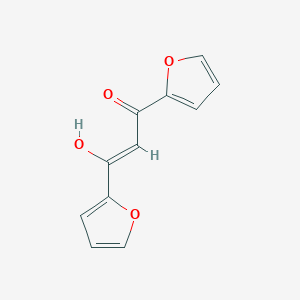
![1-[3-(Difluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12278841.png)
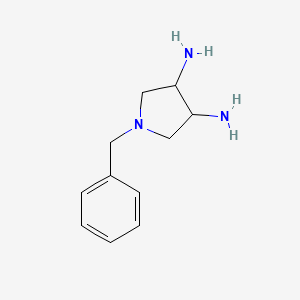
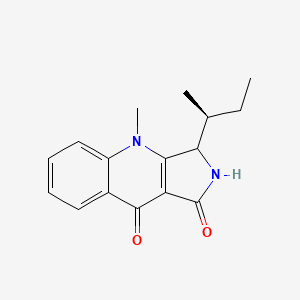
![Bicyclo[3.1.1]heptan-1-ol](/img/structure/B12278853.png)

